NMDA Receptor Binding Profile of 2,3-Disubstituted Benzofuran GABA Analogues
A 2021 study evaluated two isomeric gamma-amino acids derived from 2,3-disubstituted benzofurans, which serve as direct structural comparators to the target compound. The study reports a calculated Gibbs free energy of binding (ΔG) for the GluN1-GluN2A NMDA receptor of -5.8 kcal/mol for one isomer, with a predicted inhibitory constant (Ki) of 56 µM [1]. This class-level data establishes a performance baseline for benzofuran-GABA analogues, highlighting that the target compound's specific 6-position substitution on the dihydrobenzofuran ring may alter this binding profile.
| Evidence Dimension | Binding Affinity for GluN1-GluN2A NMDA Receptor |
|---|---|
| Target Compound Data | N/A (Class-level inference; no direct data found) |
| Comparator Or Baseline | Comparator (isomeric γ-amino acid): ΔG = -5.8 kcal/mol, predicted Ki = 56 µM |
| Quantified Difference | N/A |
| Conditions | In silico docking studies against the GluN1-GluN2A NMDA receptor. |
Why This Matters
This establishes a quantified benchmark for NMDA receptor engagement by benzofuran-derived GABA analogues, which is essential for selecting the correct tool compound for CNS target validation.
- [1] Springer. (2021). In silico and in vivo neuropharmacological evaluation of two γ-amino acid isomers derived from 2,3-disubstituted benzofurans, as ligands of GluN1–GluN2A NMDA receptor. *Amino Acids*. View Source
